6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol
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Overview
Description
6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol is a chemical compound with the molecular formula C₁₀H₇BrClFO₂ and a molecular weight of 293.52 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and a cyclopropane ring attached to a phenol group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol involves multiple steps, typically starting with the preparation of the phenol derivative. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the phenol ring.
Cyclopropanation: The formation of a cyclopropane ring attached to the carbonyl group.
These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol is used in various scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used to study the effects of halogenated phenols on biological systems.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol involves its interaction with specific molecular targets. The halogen atoms and the cyclopropane ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity .
Comparison with Similar Compounds
6-Bromo-4-chloro-2-cyclopropanecarbonyl-3-fluorophenol can be compared with similar compounds such as:
3-Bromo-6-chloro-2-fluorophenol: Similar structure but lacks the cyclopropane ring.
6-Bromo-4-chloro-2-methylquinoline: Contains a quinoline ring instead of a phenol group.
The uniqueness of this compound lies in its specific combination of halogen atoms and the cyclopropane ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7BrClFO2 |
---|---|
Molecular Weight |
293.51 g/mol |
IUPAC Name |
(5-bromo-3-chloro-2-fluoro-6-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H7BrClFO2/c11-5-3-6(12)8(13)7(10(5)15)9(14)4-1-2-4/h3-4,15H,1-2H2 |
InChI Key |
UXTOJYQRHCECPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC(=C2O)Br)Cl)F |
Origin of Product |
United States |
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